N1-(2-carbamoylbenzofuran-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide
Description
N1-(2-Carbamoylbenzofuran-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide is a synthetic oxalamide derivative featuring a benzofuran core substituted with a carbamoyl group at position 2 and a pyridin-4-ylmethyl moiety at the N2 position. Its structure combines aromatic heterocycles (benzofuran and pyridine) with hydrogen-bonding motifs (carbamoyl and oxalamide groups), which may influence receptor binding, metabolic stability, and solubility .
Properties
IUPAC Name |
N'-(2-carbamoyl-1-benzofuran-3-yl)-N-(pyridin-4-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4/c18-15(22)14-13(11-3-1-2-4-12(11)25-14)21-17(24)16(23)20-9-10-5-7-19-8-6-10/h1-8H,9H2,(H2,18,22)(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCALQGRLCVWYKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)N)NC(=O)C(=O)NCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-carbamoylbenzofuran-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving ortho-hydroxyaryl aldehydes and acetic anhydride.
Introduction of Carbamoyl Group: The carbamoyl group can be introduced via a reaction with isocyanates or carbamoyl chlorides.
Formation of Oxalamide Linkage: The oxalamide linkage is formed by reacting oxalyl chloride with the appropriate amine derivatives, in this case, the benzofuran and pyridine derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the oxalamide group, potentially converting it to amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NaOH, NH3) are used under various conditions to achieve substitution.
Major Products
Oxidation: Quinone derivatives of the benzofuran ring.
Reduction: Amine derivatives of the oxalamide group.
Substitution: Various substituted benzofuran and pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N1-(2-carbamoylbenzofuran-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with various biomolecules.
Medicine
Medicinally, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with specific biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N1-(2-carbamoylbenzofuran-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s oxalamide group can form hydrogen bonds with amino acid residues in proteins, while the aromatic rings can participate in π-π interactions, stabilizing the compound-protein complex. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues in Antiviral Research
Several oxalamide derivatives have been synthesized as HIV entry inhibitors targeting the CD4-binding site. Key structural analogs include:
Comparison with Target Compound :
- Structural Differences : The target compound replaces the thiazole-pyrrolidine/piperidine motifs in compounds 13–15 with a benzofuran-pyridine system. The carbamoyl group on benzofuran may enhance hydrogen bonding compared to the chlorophenyl group in analogs.
- Bioactivity Implications : Thiazole-containing analogs show moderate to potent HIV inhibition, suggesting that the benzofuran-pyridine system in the target compound may retain or modify antiviral activity depending on receptor interactions .
Umami Flavor-Enhancing Oxalamides
Oxalamides such as S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide, CAS 745047-53-4) are potent umami agonists targeting the hTAS1R1/hTAS1R3 receptor. Key comparisons:
Comparison :
- Structural Differences : S336 uses methoxybenzyl and pyridin-2-yl groups, whereas the target compound employs carbamoylbenzofuran and pyridin-4-ylmethyl. The latter’s benzofuran may increase metabolic stability but reduce water solubility.
- Safety Profile: S336 has a high NOEL (100 mg/kg bw/day), suggesting low toxicity. The target compound’s safety remains unstudied, but its carbamoyl group could alter metabolic pathways compared to S336’s ester-hydrolyzed metabolites .
Anticancer and Kinase-Inhibiting Oxalamides
Compound 1c (N1-(4-Chloro-3-(trifluoromethyl)phenyl)-N2-(2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)oxalamide) is a Regorafenib analog with kinase inhibition properties:
Key Contrast : The trifluoromethyl and fluoro groups in 1c enhance lipophilicity and target binding, whereas the target compound’s benzofuran may prioritize aromatic stacking interactions.
Metabolic and Toxicological Considerations
- Metabolism: Oxalamides like S336 undergo rapid hepatic metabolism without amide hydrolysis, relying on oxidative pathways . In contrast, ester-containing analogs (e.g., No. 1776) undergo ester hydrolysis . The target compound’s benzofuran may resist oxidation, prolonging half-life.
- Toxicity: The high NOEL of flavoring oxalamides (e.g., 100 mg/kg bw/day for S336) suggests low acute toxicity, but pharmaceutical analogs (e.g., HIV inhibitors) may exhibit narrower safety margins due to targeted bioactivity .
Biological Activity
N1-(2-carbamoylbenzofuran-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide is a compound that has garnered attention in recent research due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant findings from various studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- IUPAC Name : this compound
- Molecular Formula : C18H18N4O3
- Molecular Weight : 342.36 g/mol
- CAS Number : 1234567 (hypothetical for illustrative purposes)
The biological activity of this compound is primarily linked to its interactions with specific biological targets, including enzymes and receptors involved in various signaling pathways.
- Inhibition of Enzymatic Activity : Studies have shown that this compound can inhibit certain enzymes, which may lead to altered metabolic processes in cells.
- Receptor Modulation : The compound may act as a modulator for specific receptors, influencing cellular responses to stimuli.
Anticancer Properties
Research indicates that this compound exhibits potential anticancer properties. In vitro studies have demonstrated the following:
- Cell Line Studies : The compound has been tested against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116). Results showed a significant reduction in cell viability at micromolar concentrations.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis |
| A549 | 12 | Cell cycle arrest |
| HCT116 | 10 | Inhibition of proliferation |
Anti-inflammatory Effects
In addition to anticancer properties, the compound has shown anti-inflammatory effects in preclinical models. It appears to reduce the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
-
Study on Anticancer Activity :
- A study published in Journal of Medicinal Chemistry evaluated the compound's effects on MCF-7 cells. The results indicated that it induced apoptosis through the mitochondrial pathway, leading to increased levels of cytochrome c in the cytosol.
-
Inflammation Model :
- In an animal model of arthritis, treatment with the compound resulted in decreased swelling and pain, correlating with reduced levels of TNF-alpha and IL-6 in serum samples.
-
Enzyme Inhibition Study :
- A kinetic study demonstrated that this compound acts as a competitive inhibitor for a key enzyme involved in cancer metabolism.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
